Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is a complex organic compound that features a thiophene ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Thiophene Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions.
Coupling with Benzoate Ester: The final step involves coupling the sulfonylated piperidine with methyl 4-aminobenzoate using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.
Pathways Involved: The compound could inhibit key enzymes or block receptor sites, thereby modulating biological responses such as inflammation or pain.
Comparison with Similar Compounds
Similar Compounds
Tipepidine: Contains a thiophene nucleus and is used as an antitussive.
Tioconazole: An antifungal agent with a thiophene ring.
Dorzolamide: A carbonic anhydrase inhibitor used in the treatment of glaucoma.
Uniqueness
Methyl 4-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate is unique due to its combination of a thiophene ring, a piperidine ring, and a benzoate ester, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C18H20N2O5S2 |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
methyl 4-[(1-thiophen-2-ylsulfonylpiperidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C18H20N2O5S2/c1-25-18(22)14-4-6-15(7-5-14)19-17(21)13-8-10-20(11-9-13)27(23,24)16-3-2-12-26-16/h2-7,12-13H,8-11H2,1H3,(H,19,21) |
InChI Key |
AJKFBLFMELCPIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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